molecular formula C7H8ClN B1592721 4-Chloro-2,5-dimethylpyridine CAS No. 22282-80-0

4-Chloro-2,5-dimethylpyridine

Cat. No. B1592721
CAS RN: 22282-80-0
M. Wt: 141.6 g/mol
InChI Key: PKEAPXXPQSPHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethylpyridine is a chemical compound with the CAS Number: 22282-80-0. It has a molecular weight of 141.6 and its IUPAC name is 4-chloro-2,5-dimethylpyridine . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethylpyridine is represented by the linear formula C7H8ClN . The InChI code for this compound is 1S/C7H8ClN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 .

Scientific Research Applications

Process Improvement on the Synthesis of 4-Chloro-2,5-dimethylpyridine 4-Chloro-2,5-dimethylpyridine has been synthesized through a series of reactions involving oxidation, nitration, and chlorination, with sodium tungstate as a catalyst and hydrogen peroxide as an oxidant. This process demonstrated high yields and purity, indicating the compound's significance in synthetic chemistry and its potential applications in various fields (Feng Xiao-liang, 2006).

Chemical Oxidation-Enzymatic Reduction Sequence 4-Chloro-2,5-dimethylpyridine and its derivatives have been prepared through efficient chemoenzymatic routes, highlighting their potential as enantioselective nucleophilic catalysts. This signifies the importance of 4-Chloro-2,5-dimethylpyridine in asymmetric catalysis and the development of quaternary centers (E. Busto, V. Gotor‐Fernández, V. Gotor, 2006).

Catalytic Applications 4-Chloro-2,5-dimethylpyridine and its variants have been utilized as catalysts in various chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has shown promise as a recyclable catalyst for acylation reactions, shedding light on the catalytic versatility and potential sustainable applications of 4-Chloro-2,5-dimethylpyridine derivatives (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, 2014).

Pharmaceutical and Pesticide Intermediates The compound has been identified as an important intermediate in the production of various pharmaceuticals and pesticides. Methods like extraction, distillation, and column chromatography have been employed to purify derivatives of 4-Chloro-2,5-dimethylpyridine, showcasing its importance in the pharmaceutical and agricultural industries (Su Li, 2005).

Biological Activity of Derivatives Derivatives of 4-Chloro-2,5-dimethylpyridine, such as cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, have demonstrated significant biological activities, including herbicidal and fungicidal properties. This underscores the potential of 4-Chloro-2,5-dimethylpyridine derivatives in developing new agrochemical products (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Intriguing Structural Properties Studies on the interaction products of 4-Chloro-2,5-dimethylpyridine derivatives, such as 5-trifluoromethyl-pyridine-2-thione with iodine, have revealed complex structures and interactions, indicating the compound's potential in advanced material science and structural chemistry (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, N. E. Erofeev, 2011).

Safety And Hazards

When handling 4-Chloro-2,5-dimethylpyridine, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAPXXPQSPHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627349
Record name 4-Chloro-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylpyridine

CAS RN

22282-80-0
Record name 4-Chloro-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dimethylpyridine
Reactant of Route 2
4-Chloro-2,5-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,5-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,5-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,5-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,5-dimethylpyridine

Citations

For This Compound
1
Citations
W Chu, S Kamitori, M Shinomiya… - Journal of the …, 1994 - ACS Publications
One characteristic function of the retroviruses, which is generally not found in normal eukaryotic cells, is production of a long RNA: DNA hybrid in the viral replication phase. If agents are …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.